molecular formula C3H10N2O B3310193 2-[(methylamino)oxy]Ethanamine CAS No. 945674-57-7

2-[(methylamino)oxy]Ethanamine

Cat. No. B3310193
M. Wt: 90.12
InChI Key: GRPQYBWKDAEGLV-UHFFFAOYSA-N
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Description

“2-[(methylamino)oxy]Ethanamine” is a chemical compound with the molecular formula C3H10N2O . It is also known as 2-(Methylamino)ethanamine . The CAS number for this compound is 945674-57-7 .


Molecular Structure Analysis

The molecular structure of “2-[(methylamino)oxy]Ethanamine” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The InChI code for this compound is 1S/C3H10N2O.2ClH/c1-5-6-3-2-4;;/h5H,2-4H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(methylamino)oxy]Ethanamine” is 90.12 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Metabolism Characterization : A study by Nielsen et al. (2017) focused on the metabolism of 25I-NBOMe and its derivatives, identifying the involvement of specific cytochrome P450 enzymes in their biotransformation. This research is significant for understanding the metabolic pathways and potential drug-drug interactions of this compound (Nielsen et al., 2017).

  • Catalytic Applications : The work of Nyamato et al. (2016) described the use of 2-[(methylamino)oxy]Ethanamine derivatives in the synthesis of nickel(II) complexes, which demonstrated effectiveness as catalysts in ethylene oligomerization reactions (Nyamato et al., 2016).

  • Identification of Biomarkers : Research by Poklis et al. (2015) aimed at identifying metabolite biomarkers of 25I-NBOMe in both mouse hepatic microsomal preparations and human urine samples. This study provides valuable insights for drug testing and forensic analysis (Poklis et al., 2015).

  • DNA Binding and Cytotoxicity Studies : A study conducted by Kumar et al. (2012) examined Cu(II) complexes of ligands related to 2-[(methylamino)oxy]Ethanamine. They explored these complexes' DNA binding properties and nuclease activity, which has implications for cancer research and therapeutic applications (Kumar et al., 2012).

  • Biochemical Pharmacology : Eshleman et al. (2018) studied the mechanisms of action of substituted 2,5-dimethoxy-N-benzylphenethylamines, closely related to 2-[(methylamino)oxy]Ethanamine. Their findings provided insights into the biochemical pharmacology consistent with hallucinogenic activity, contributing to our understanding of the compound's effects at a molecular level (Eshleman et al., 2018).

Safety And Hazards

The safety information for “2-[(methylamino)oxy]Ethanamine” indicates that it may be harmful if swallowed or in contact with skin . It may cause respiratory irritation, severe skin burns, and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(methylaminooxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c1-5-6-3-2-4/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPQYBWKDAEGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Methylamino)oxy)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Prudden, ZS Chinoy, MA Wolfert… - Chemical …, 2014 - pubs.rsc.org
A new anomeric linker has been developed that facilitates the purification of glycans prepared by chemoenzymatic approaches and can readily give compounds that are appropriately …
Number of citations: 40 pubs.rsc.org
Z Wang, ZS Chinoy, SG Ambre, W Peng, R McBride… - Science, 2013 - science.org
A systematic, efficient means of producing diverse libraries of asymmetrically branched N-glycans is needed to investigate the specificities and biology of glycan-binding proteins. To …
Number of citations: 375 www.science.org
W Ma, Z Xu, Y Jiang, J Liu, D Xu, W Huang… - Advanced …, 2023 - Wiley Online Library
N‐Glycosylation, a main post‐translational modification of Immunoglobulin G (IgG), plays a significant role in modulating the immune functions of IgG. However, the precise function …
Number of citations: 7 onlinelibrary.wiley.com
S Munneke, JC Hill, MSM Timmer… - European Journal of …, 2017 - Wiley Online Library
A comparison of the merits of N‐ and O‐methyloxyamines as linkers for carbohydrates is presented for the first time. In particular, optimized synthetic routes for each linker type are given…
IA Gagarinov, T Li, N Wei… - Angewandte Chemie …, 2019 - Wiley Online Library
We describe a chemoenzymatic strategy that can give a library of differentially fucosylated and sialylated oligosaccharides starting from a single chemically synthesized tri‐N‐…
Number of citations: 23 onlinelibrary.wiley.com

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